1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a piperidine ring attached to a chromen-4-yl moiety, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 7,8-dimethyl-2-oxochromene and piperidine-4-carboxylic acid.
Reaction Conditions: The chromene derivative is reacted with piperidine-4-carboxylic acid in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production: For large-scale production, the reaction is carried out in a solvent such as dichloromethane or chloroform under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Research has shown that this compound has potential anti-inflammatory and anticancer properties, which are being explored for therapeutic applications.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide involves:
Comparison with Similar Compounds
1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in biochemical assays.
4-Methylumbelliferone: Exhibits anti-inflammatory and anticancer activities similar to the compound .
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
The uniqueness of this compound lies in its combined piperidine and chromen-4-yl structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-3-4-15-14(9-16(21)23-17(15)12(11)2)10-20-7-5-13(6-8-20)18(19)22/h3-4,9,13H,5-8,10H2,1-2H3,(H2,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYJYNXQBBZLKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327740 |
Source
|
Record name | 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677511 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851790-58-4 |
Source
|
Record name | 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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